molecular formula C16H14N4O3S B11646434 4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B11646434
M. Wt: 342.4 g/mol
InChI Key: SMQJCOCUXVTNID-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole core, which is fused with a benzamide moiety, and a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using various analytical techniques such as single crystal X-ray diffraction (XRD) analysis, which helps in determining the molecular structure and confirming the purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups attached to the benzimidazole core.

Scientific Research Applications

4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and molecular interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical pathways.

    Medicine: Due to its potential therapeutic properties, the compound is studied for its ability to act as an antimicrobial, antiviral, or anticancer agent. Researchers are exploring its efficacy in treating various diseases and conditions.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. It can also be used in the formulation of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to form intermolecular interactions, such as hydrogen bonding and π-ring interactions, which stabilize its supramolecular assembly . These interactions play a crucial role in its biological activity, allowing it to bind to target proteins and enzymes, thereby modulating their function.

Comparison with Similar Compounds

4-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-methoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H14N4O3S/c1-23-11-5-2-9(3-6-11)14(21)20-16(24)17-10-4-7-12-13(8-10)19-15(22)18-12/h2-8H,1H3,(H2,18,19,22)(H2,17,20,21,24)

InChI Key

SMQJCOCUXVTNID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3

Origin of Product

United States

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